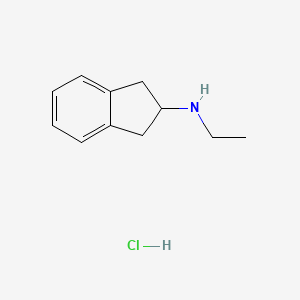

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Description

Contextualization of the Aminoindane Scaffold in Contemporary Chemical Research

The aminoindane scaffold is a privileged structure in modern chemical research, primarily due to its diverse pharmacological activities. Aminoindane derivatives have been investigated for a wide range of potential therapeutic applications, including as antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian agents. frontiersin.org This broad spectrum of activity is attributed to the ability of the aminoindane core to interact with various biological targets.

One of the most well-known areas of aminoindane research is in the field of neuroscience. Due to their structural similarity to amphetamines, many aminoindane derivatives have been found to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govmdpi.com By modulating the levels of these neurotransmitters in the brain, aminoindane derivatives can exert stimulant, entactogenic, and other psychoactive effects. This has led to their investigation for potential use in treating neuropsychiatric disorders, but also to their emergence as novel psychoactive substances. nih.gov

The versatility of the aminoindane scaffold allows for a wide range of chemical modifications. Substitutions can be made on the aromatic ring, the cyclopentane (B165970) ring, or the amino group, leading to a vast library of derivatives with distinct pharmacological profiles. For example, N-alkylation, such as the addition of an ethyl group in N-ethyl-2,3-dihydro-1H-inden-2-amine, can significantly alter the potency and selectivity of the compound for different biological targets. unodc.org

Below is a data table summarizing the chemical information for N-ethyl-2,3-dihydro-1H-inden-2-amine and its hydrochloride salt.

| Property | N-ethyl-2,3-dihydro-1H-inden-2-amine | N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride |

| CAS Number | 53545-50-9 appchemical.com | 10408-92-1 appchemical.com |

| Molecular Formula | C11H15N appchemical.com | C11H16ClN appchemical.com |

| Molecular Weight | 161.24 g/mol appchemical.com | 197.70 g/mol appchemical.com |

| Synonyms | N-Ethyl-2-aminoindane | N-Ethyl-2-aminoindane HCl |

Scope and Rationale for Academic Investigation of this compound

The academic investigation of this compound is primarily driven by the established pharmacological importance of the broader aminoindane class. While specific studies on this particular compound are not widely published, the rationale for its investigation can be inferred from the study of its analogues. The primary areas of academic interest would likely include its synthesis, chemical characterization, and potential pharmacological activity.

The synthesis of N-substituted 2-aminoindanes is a key area of research, with various methods being developed to efficiently produce these compounds. A common approach involves the reductive amination of 2-indanone (B58226) with the desired amine, in this case, ethylamine (B1201723). Alternatively, N-alkylation of 2-aminoindane can be employed. The development of efficient and stereoselective synthetic routes is crucial for accessing these compounds for further study.

The pharmacological investigation of this compound would likely focus on its interaction with monoamine transporters and receptors, given the known activity of other aminoindane derivatives. nih.gov Researchers would be interested in determining its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Such studies are crucial for understanding its potential as a central nervous system stimulant or as a tool for probing the function of these transporters.

Furthermore, academic research would likely explore the structure-activity relationships (SAR) of N-substituted 2-aminoindanes. By systematically varying the N-alkyl substituent (e.g., methyl, ethyl, propyl), researchers can gain insights into how the size and nature of this group influence the compound's pharmacological profile. This information is invaluable for the rational design of new molecules with desired biological activities.

The table below presents a comparative overview of different aminoindane derivatives and their primary research focus, providing a context for the potential investigation of this compound.

| Compound | Primary Research Focus |

| 2-Aminoindane (2-AI) | Parent compound, studied for its stimulant and monoamine releasing properties. nih.gov |

| 5-Iodo-2-aminoindane (5-IAI) | Investigated as a selective serotonin releasing agent. |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | Studied for its entactogenic effects, similar to MDMA. |

| N-Methyl-2-aminoindane (NM2AI) | Explored as a novel psychoactive substance with stimulant properties. mdpi.com |

Given the interest in N-substituted aminoindanes, a thorough academic investigation of this compound would be a logical extension of the current body of research. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the aminoindane class and could potentially identify new lead compounds for therapeutic development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-12-11-7-9-5-3-4-6-10(9)8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAQAFPYZQJTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride reveals a logical disconnection approach that simplifies its complex structure into more readily available starting materials. The primary disconnection occurs at the nitrogen-ethyl bond, identifying 2,3-dihydro-1H-inden-2-amine as a key precursor. This intermediate can be further disconnected to 2-indanone (B58226), a foundational building block for the indane skeleton. The synthesis of 2-indanone itself can be envisioned through intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives.

Derivatization from 2,3-Dihydro-1H-inden-2-amine Hydrochloride

2,3-Dihydro-1H-inden-2-amine, often available as its hydrochloride salt, serves as a direct and crucial precursor for the synthesis of this compound. researchgate.netnih.gov The parent amine provides the core indane structure, and the subsequent synthetic step focuses on the introduction of the ethyl group onto the primary amine. This approach is advantageous as 2-aminoindane is a commercially available starting material, making the synthesis more efficient and economical. researchgate.net

Strategies for N-Alkylation to Incorporate the Ethyl Moiety

Several strategies exist for the N-alkylation of 2,3-dihydro-1H-inden-2-amine to introduce the ethyl group. These methods are fundamental in amine synthesis and can be adapted for this specific transformation.

Direct Alkylation: This method involves the reaction of 2,3-dihydro-1H-inden-2-amine with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide). This is a classical nucleophilic substitution reaction where the amine acts as the nucleophile.

Reductive Amination: A widely used and efficient method for N-alkylation is reductive amination. wikipedia.orglibretexts.orglibretexts.org This two-step, one-pot reaction involves the initial reaction of 2,3-dihydro-1H-inden-2-amine with acetaldehyde (B116499) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N-ethyl amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. libretexts.orgpearson.com Alternatively, reductive amination can be performed starting from 2-indanone and reacting it with ethylamine (B1201723) in the presence of a reducing agent. wikipedia.org

Classical and Advanced Synthetic Pathways

The synthesis of this compound can be achieved through various classical and advanced synthetic routes, which primarily focus on the construction of the indane skeleton and the introduction of the functional groups.

Multi-Step Approaches via Friedel-Crafts Acylations and Reductions

Multi-step synthetic sequences often employ Friedel-Crafts reactions to construct the indane core. researchgate.net

A typical pathway involves:

Friedel-Crafts Acylation: The synthesis can commence with a Friedel-Crafts acylation of a suitable aromatic precursor. For instance, the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride, which can be prepared from 3-phenylpropanoic acid, yields 1-indanone (B140024).

Functional Group Transformations: 1-indanone can then be converted to 2-indanone through a series of reactions.

Formation of the Amine: As described earlier, 2-indanone can be converted to 2-aminoindane via its oxime followed by reduction.

N-Ethylation: The resulting 2-aminoindane is then N-ethylated using one of the methods described in section 2.1.2.

An example of a related synthesis involves the regioselective Friedel-Crafts acetylation of N-protected-2-aminoindan to introduce substituents onto the aromatic ring, followed by hydrogenation. researchgate.net

Hydrogenation-Mediated Synthetic Routes from Oxime Precursors

A common and effective method for the synthesis of the key precursor, 2,3-dihydro-1H-inden-2-amine, involves the reduction of 2-indanone oxime.

The general steps are:

Oximation: 2-indanone is reacted with hydroxylamine (B1172632) hydrochloride to form 2-indanone oxime.

Hydrogenation: The 2-indanone oxime is then subjected to catalytic hydrogenation to reduce the oxime functional group to a primary amine. Various catalysts can be employed for this reduction, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For example, hydrogenation over Pd/C in the presence of an acid can afford 2-aminoindane in high yield.

This hydrogenation route provides a reliable method for accessing the essential 2-aminoindane intermediate.

Stereoselective Synthesis of Enantiopure this compound

Since N-ethyl-2,3-dihydro-1H-inden-2-amine possesses a chiral center at the 2-position of the indane ring, the synthesis of its enantiopure forms is of significant interest.

Several strategies can be employed for stereoselective synthesis:

Resolution of Racemic Mixtures: A classical approach involves the synthesis of the racemic mixture of N-ethyl-2,3-dihydro-1H-inden-2-amine, followed by resolution using a chiral resolving agent. rsc.orgtcichemicals.com Chiral acids, such as tartaric acid or mandelic acid, can be used to form diastereomeric salts with the racemic amine. These diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Asymmetric Synthesis: More advanced methods focus on asymmetric synthesis to directly produce the desired enantiomer.

Asymmetric Reductive Amination: The reductive amination of 2-indanone with ethylamine can be performed using a chiral catalyst or a chiral reducing agent to induce stereoselectivity. researchgate.net This approach can lead to the formation of one enantiomer in excess.

Enzymatic Resolution: Biocatalytic methods, such as enzymatic resolution, can also be employed. Lipases or other enzymes can selectively acylate one enantiomer of a racemic amine or a precursor, allowing for the separation of the acylated and unreacted enantiomers.

Below is a table summarizing the different synthetic strategies:

| Synthetic Strategy | Key Reaction | Precursors | Advantages |

| Derivatization | N-Alkylation | 2,3-Dihydro-1H-inden-2-amine, Ethylating agent | Utilizes a commercially available precursor. |

| Reductive Amination | Imine/Enamine formation and reduction | 2-Indanone, Ethylamine, Reducing agent | Efficient one-pot procedure. |

| Friedel-Crafts Route | Intramolecular Friedel-Crafts acylation | 3-Phenylpropanoic acid derivatives | Builds the core indane structure from simple aromatics. |

| Oxime Hydrogenation | Catalytic hydrogenation | 2-Indanone oxime | Reliable method for preparing the key 2-aminoindane intermediate. |

| Stereoselective Synthesis | Chiral resolution or Asymmetric catalysis | Racemic amine or Prochiral ketone | Provides access to enantiomerically pure compounds. |

Optimization of Synthetic Reaction Conditions

Catalyst Systems for Selective Transformations

Catalysts are fundamental to achieving high selectivity and efficiency in the synthesis of this compound. Different stages of the synthesis require distinct catalytic systems.

N-Alkylation: The introduction of the ethyl group onto the nitrogen atom of 2-aminoindane is a key transformation. This is often achieved via reductive amination or direct N-alkylation. Modern synthetic methods utilize transition metal catalysts, such as those based on manganese or zinc, which facilitate the selective N-alkylation of amines with alcohols in an environmentally benign manner. acs.orgnih.gov These "hydrogen borrowing" methods are atom-economical and avoid the use of stoichiometric alkylating agents. nih.gov

Hydrogenation: If the synthesis involves the reduction of a carbonyl or an oxime group to form the amine, or the reduction of an acetyl group on the aromatic ring, hydrogenation catalysts are employed. Palladium on carbon (Pd/C) is a widely used and effective catalyst for such transformations, often requiring a hydrogen atmosphere. google.com For certain selective hydrogenations, a poisoned catalyst like the Lindlar catalyst may be used. chemicalbook.com

Friedel-Crafts Reactions: In syntheses where the indane core is modified, such as in the preparation of analogs, Friedel-Crafts reactions are common. These are typically catalyzed by Lewis acids like aluminum chloride (AlCl₃). In some optimized procedures for related compounds, acetyl chloride has been used as both the reagent and the solvent, which can generate the necessary catalytic species in situ while avoiding halogenated solvents. researchgate.net

Solvent System Selection and Impact on Reaction Efficiency

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and even the course of a reaction. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and allow for easy product isolation.

The impact of the solvent system is evident in several key steps:

Solubility and Reactivity: The polarity of the solvent affects the solubility of reagents and the stability of intermediates. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate reactions involving polar intermediates. mdpi.com In contrast, nonpolar solvents may be preferred for other transformations.

Reaction Pathway: In some cases, the solvent can actively participate in the reaction or influence the product distribution. For example, the reaction of amines with carbon dioxide (a potential in situ protection strategy) yields different products depending on whether the solvent is aprotic (like acetonitrile) or protic (like methanol). mdpi.com

Work-up and Purification: The boiling point and miscibility of the solvent are important for post-reaction work-up. A solvent with a low boiling point can be easily removed by evaporation.

Green Chemistry: Modern synthetic optimization aims to replace hazardous solvents, such as halogenated hydrocarbons, with more environmentally friendly alternatives like ethanol (B145695), 2-propanol, or even water, where possible. researchgate.netmdpi.com Performing reactions "neat" (without a solvent) is another approach to minimize waste. researchgate.net

| Reaction Type | Typical Solvents | Rationale for Selection | Reference |

|---|---|---|---|

| N-Alkylation | Toluene, Dioxane | Inert, appropriate boiling point for heating. | nih.gov |

| Hydrogenation | Methanol (B129727), Ethanol, Acetic Acid | Good solubility for substrate and catalyst compatibility. | chemicalbook.com |

| Friedel-Crafts Acylation | Dichloromethane, Neat (Acetyl Chloride) | Inert to Lewis acids; neat conditions avoid halogenated solvents. | researchgate.net |

| Amine Protection (Boc) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Good solubility for amine and anhydride (B1165640); relatively inert. | researchgate.net |

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are critical physical parameters that are carefully controlled to achieve high yields and minimize side product formation.

Temperature: Most chemical reactions have a strong dependence on temperature. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to decomposition of reactants or products, or promote the formation of undesired byproducts. Therefore, each step of the synthesis has an optimal temperature range that must be determined experimentally. researchgate.netmdpi.com For example, some reactions may be performed at elevated temperatures (reflux) to proceed at a reasonable rate, while others might require cooling to control selectivity.

Pressure: Pressure is a significant factor primarily in reactions involving gases, such as hydrogenation. Increasing the pressure of hydrogen gas increases its concentration in the solvent, which in turn accelerates the rate of the reduction reaction. While some hydrogenations can be carried out at atmospheric pressure using a hydrogen balloon, industrial processes or difficult reductions often employ high-pressure reactors (autoclaves) to ensure the reaction goes to completion efficiently. google.comchemicalbook.com

Scale-Up Considerations in Preparative Chemistry

Translating a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable.

Industrial Scale-Up Feasibility and Challenges

The industrial synthesis of this compound requires careful evaluation of several factors:

Cost and Availability of Raw Materials: The economic viability of the synthesis is heavily dependent on the cost of the starting materials. An efficient industrial process would ideally start from inexpensive and readily available precursors. researchgate.net For instance, routes starting from 2-indanone or 2-aminoindan (B1194107) are often considered. researchgate.netgoogle.com

Process Safety: Safety is a paramount concern during scale-up. Reactions that are easily managed in the lab, such as those involving highly reactive reagents, high pressures (e.g., hydrogenation), or large exotherms, require specialized equipment and rigorous safety protocols on an industrial scale. google.com

Waste Management and Environmental Impact: "Green chemistry" principles are increasingly important in industrial synthesis. This includes minimizing waste, avoiding the use of toxic or halogenated solvents, and developing atom-economical reactions. researchgate.net A successful industrial process should have a low environmental footprint.

Purity and Regulatory Compliance: The final product must meet stringent purity specifications. The synthetic route must be robust enough to consistently produce the hydrochloride salt with high purity and reproducible quality, free from unacceptable levels of impurities. This involves developing effective and scalable purification methods, such as crystallization.

Challenges often encountered during the scale-up of syntheses for related aminoindanes include managing harsh reaction conditions, the high cost of certain reagents or catalysts, and achieving the desired purity on a large scale. google.com Overcoming these challenges through process optimization and chemical engineering is key to a feasible industrial production.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is pivotal in developing sustainable manufacturing processes. Key strategies include the use of efficient catalytic systems, exploration of biocatalysis, and the adoption of greener reaction conditions. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

A prominent green strategy for the N-alkylation of amines is the "borrowing hydrogen" or "hydrogen auto-transfer" process. This elegant, atom-economical method utilizes alcohols as alkylating agents, with water being the only byproduct. In the context of synthesizing N-ethyl-2,3-dihydro-1H-inden-2-amine, this would involve the reaction of 2-aminoindane with ethanol. The mechanism begins with the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final N-ethylated amine, and the catalyst is regenerated. This process is often catalyzed by transition metal complexes based on iridium, ruthenium, or more recently, earth-abundant metals like iron and cobalt, which are more environmentally benign and cost-effective.

Another significant advancement in the green synthesis of amines is the use of biocatalysis. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the reductive amination of ketones with high stereoselectivity under mild, aqueous conditions. For the synthesis of N-ethyl-2,3-dihydro-1H-inden-2-amine, 2-indanone could be reacted with ethylamine in the presence of an appropriate IRED or RedAm. This biocatalytic approach offers several advantages, including high selectivity, operation at ambient temperature and pressure, and the use of water as a solvent, thereby significantly reducing the environmental footprint of the synthesis. The development of robust and commercially available enzyme panels facilitates the screening for suitable biocatalysts for specific transformations. nih.govresearchgate.net

Furthermore, the choice of solvents and reaction conditions plays a crucial role in the greenness of a synthetic process. Microwave-assisted synthesis has been shown to accelerate N-alkylation reactions, often leading to shorter reaction times and increased yields, which contributes to energy efficiency. The use of alternative, greener solvents such as deep eutectic solvents (DESs) is also being explored. DESs are biodegradable and have low toxicity, offering a more sustainable alternative to traditional volatile organic solvents. One-pot reductive amination protocols, where the formation of the imine and its subsequent reduction occur in the same reaction vessel without isolation of intermediates, also contribute to a greener process by reducing solvent usage and waste generation. researchgate.net

To quantitatively assess the environmental performance of different synthetic routes, green chemistry metrics are employed. These metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). A comparison of a traditional approach with greener alternatives for the synthesis of N-ethyl-2,3-dihydro-1H-inden-2-amine would likely demonstrate the significant advantages of the latter in terms of waste reduction and resource efficiency.

Below is an interactive data table comparing various synthetic approaches based on green chemistry principles.

| Synthetic Approach | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Green Advantages |

| Traditional Reductive Amination | NaBH(OAc)₃ | Dichloroethane | Room Temp | 12-24 h | ~80-90 | Effective but uses stoichiometric, hazardous reagents and chlorinated solvents. |

| Borrowing Hydrogen Catalysis | [Ru(p-cymene)Cl₂]₂/Ligand | Toluene or neat | 100-150 | 8-24 h | High | Atom-economical (water is the only byproduct), catalytic, potential for non-noble metal catalysts. |

| Biocatalytic Reductive Amination | Imine Reductase (IRED) | Aqueous Buffer | 25-40 | 12-48 h | Variable | High selectivity, mild conditions, aqueous solvent, biodegradable catalyst. |

| Microwave-Assisted Synthesis | Pd/C | Ethanol | 80-120 | 0.5-2 h | High | Reduced reaction times, improved energy efficiency. |

| Deep Eutectic Solvent (DES) Mediated | Choline Chloride:Urea (B33335) | DES | Room Temp - 80 | 6-18 h | Good | Use of biodegradable, low-toxicity solvent. |

This comparative analysis highlights the trend towards more sustainable practices in chemical synthesis. While traditional methods are effective, the development of catalytic and biocatalytic systems offers significant environmental benefits, paving the way for the greener production of this compound and other valuable chemical compounds.

Spectroscopic and Diffraction Based Structural Elucidation of N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the elucidation of molecular structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule by measuring their chemical shifts. The predicted ¹H NMR spectrum of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments in the molecule.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the ethyl group would present as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃), likely in the upfield region. The protons on the indane ring system would show more complex splitting patterns due to their diastereotopic nature. The amine proton is expected to be a broad singlet, and its chemical shift would be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet | - |

| NH₂⁺ | Variable | Broad Singlet | - |

| Indane CH | 3.0 - 3.5 | Multiplet | - |

| Indane CH₂ | 2.8 - 3.2 | Multiplet | - |

| Ethyl CH₂ | 2.5 - 3.0 | Quartet | ~7 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

The aromatic carbons are expected to resonate in the δ 120-145 ppm range. The carbon atom attached to the nitrogen (C-N) would appear in the δ 45-60 ppm region. The carbons of the ethyl group and the indane ring would be found in the upfield region of the spectrum. The expected chemical shifts are detailed in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 120 - 130 |

| C-N | 45 - 60 |

| Indane CH₂ | 30 - 40 |

| Ethyl CH₂ | 40 - 50 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the ethyl group and the indane ring system.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would show correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad band in the 2400-3200 cm⁻¹ region is expected, which is characteristic of the N-H stretching vibrations of a secondary amine salt. nih.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. nih.gov The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-N stretching vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine salt) | 2400 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds. Strong signals for the aromatic ring breathing modes and the C-C backbone of the indane and ethyl groups are expected. The symmetric C-H stretching vibrations would also be prominent.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic Ring Breathing | 990 - 1010 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the analysis would be performed on the cationic species, N-ethyl-2,3-dihydro-1H-inden-2-ammonium. The theoretical exact mass of this cation is calculated from its molecular formula, [C₁₁H₁₆N]⁺. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Exact Mass Data for the Cation of N-ethyl-2,3-dihydro-1H-inden-2-amine

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|

Note: Data is calculated based on the most abundant isotopes of each element.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for assessing purity and confirming the identity of volatile compounds. The hydrochloride salt is typically analyzed by injecting a solution of the free base, N-ethyl-2,3-dihydro-1H-inden-2-amine, which is volatile.

The resulting mass spectrum is characterized by specific fragmentation patterns. For N-ethyl-2,3-dihydro-1H-inden-2-amine, the primary fragmentation mechanism is alpha-cleavage, which is common for aliphatic amines. miamioh.edulibretexts.org This involves the cleavage of the bond adjacent to the nitrogen atom. The loss of the largest substituent (the indane ring) is less likely than the cleavage within the indane ring itself or the loss of the ethyl group.

Key expected fragments for N-ethyl-2,3-dihydro-1H-inden-2-amine include:

Molecular Ion ([M]⁺) : A peak corresponding to the mass of the free base (m/z 161).

Alpha-Cleavage Fragment : Loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized iminium cation at m/z 146.

Indane-related Fragments : Cleavage of the five-membered ring can produce characteristic indane or indene (B144670) ions around m/z 115-117 and the tropylium (B1234903) ion at m/z 91. researchgate.netresearchgate.net

Table 2: Predicted Major Mass Fragments for N-ethyl-2,3-dihydro-1H-inden-2-amine in GC-MS

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion |

| 146 | [C₁₀H₁₂N]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 117 | [C₉H₉]⁺ | Indane ring fragmentation |

| 115 | [C₉H₇]⁺ | Indene cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The part of the molecule responsible for this absorption is known as the chromophore. youtube.comyoutube.com

In this compound, the chromophore is the benzene ring fused to the cyclopentane (B165970) ring, which constitutes the indane system. The alkylamine substituent does not absorb in the near-UV region but acts as an auxochrome—a group that modifies the absorption of the chromophore. bethunecollege.ac.in

The UV spectrum of indane in ethanol (B145695) shows absorption maxima (λmax) characteristic of a substituted benzene ring, typically around 260-270 nm. nist.gov The presence of the N-ethylamino group, an auxochrome, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands. The spectrum would be useful in confirming the presence of the indane aromatic system.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of a molecule's absolute structure.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This data provides the fundamental parameters of the crystal lattice and the asymmetric unit, which is the smallest unique part of the structure from which the entire crystal can be generated by symmetry operations. While specific experimental data for this compound is not publicly available, a hypothetical data table illustrates the type of information obtained.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

Note: This data is illustrative and not based on experimental results for the title compound.

The crystal structure reveals not only the intramolecular bond lengths and angles but also how the molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For an amine hydrochloride salt, the dominant interaction is the charge-assisted hydrogen bond. acs.orgnih.govmdpi.com

In the crystal lattice of this compound, the protonated secondary ammonium (B1175870) group (–NH₂⁺–) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) serves as a strong hydrogen bond acceptor. iucr.orgnih.gov This N-H···Cl hydrogen bonding is a primary organizing force that dictates the crystal packing.

Additionally, π-π stacking interactions are likely to occur between the aromatic rings of adjacent indane moieties. nih.govnih.gov These non-covalent interactions, where the electron clouds of the benzene rings overlap, further stabilize the crystal structure, often in an offset or parallel-displaced arrangement. The interplay between the strong N-H···Cl hydrogen bonds and the weaker π-π stacking interactions would define the final three-dimensional supramolecular architecture.

Analysis of Hydrogen Bonding Network in this compound Unattainable Without Experimental Data

A thorough investigation into the spectroscopic and diffraction-based structural elucidation of this compound reveals a significant gap in the available scientific literature. Specifically, detailed research findings and crystallographic data necessary for a comprehensive analysis of its hydrogen bonding network are not publicly available.

The hydrogen bonding network is a critical feature of the crystal structure of a hydrochloride salt. In the case of this compound, the protonated secondary amine group (-NH2+-) would act as a hydrogen bond donor. The chloride ion (Cl-) would serve as the primary hydrogen bond acceptor. The specific interactions, including bond lengths and angles between the amine hydrogens and the chloride ion, as well as any weaker C-H···Cl interactions, would define the three-dimensional packing of the molecules in the solid state.

A complete analysis of this network would require single-crystal X-ray diffraction data. This experimental technique provides the precise atomic coordinates within the crystal lattice, from which hydrogen bond geometries can be calculated. Such an analysis would typically include:

Identification of Donors and Acceptors: Pinpointing the specific atoms involved in hydrogen bonding.

Measurement of Bond Parameters: Determining the distances (D-H, H···A) and angles (D-H···A), where D is the donor atom (N) and A is the acceptor atom (Cl).

Description of Motifs: Characterizing the patterns of hydrogen bonds, such as chains, rings, or more complex three-dimensional networks.

Despite extensive searches of chemical and crystallographic databases, no published crystal structure for this compound could be located. Consequently, the creation of a data table summarizing the hydrogen bonding parameters and a detailed discussion of the network's topology is not possible. Any such description would be purely speculative and would not meet the standards of scientific accuracy. Further research, specifically the successful crystallization and X-ray diffraction analysis of this compound, is required to elucidate its hydrogen bonding network.

Computational Chemistry Approaches to N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, DFT can provide deep insights into its fundamental properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would identify the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement that minimizes the total energy of the molecule. For this compound, this would involve exploring the different possible orientations of the N-ethyl group relative to the indane ring system. The results of such an analysis would yield precise data on the molecule's structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | Data not available |

| C-C (Aromatic) Bond Length (Å) | Data not available |

| C-C (Aliphatic) Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| Dihedral Angle (°) | Data not available |

(Note: This table is illustrative as specific research data is unavailable. The values would be generated from a computational chemistry software package.)

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

Understanding the electronic properties of a molecule is key to predicting its reactivity and behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally indicates a more reactive species. Analysis of the molecular orbitals would also reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor.

Vibrational Frequency Calculations and Spectral Prediction

DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This predicted spectrum can be compared with experimental IR data to confirm the structure of the synthesized compound and to aid in the assignment of specific vibrational modes to different functional groups within the molecule.

Molecular Dynamics Simulations for Conformational Landscape

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water, would reveal its conformational landscape. This involves simulating the movements of all atoms in the system over a period of nanoseconds or longer, governed by a chosen force field (e.g., AMBER or CHARMM). The resulting trajectory would show how the molecule flexes, rotates, and interacts with its environment, providing a more realistic picture of its behavior in solution and identifying the most populated conformations.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods can be employed to predict the reactivity of this compound. By calculating molecular electrostatic potential (MEP) maps, regions of positive and negative electrostatic potential on the molecule's surface can be visualized. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, calculations of parameters such as ionization potential, electron affinity, and global hardness and softness can provide quantitative measures of the molecule's reactivity.

Molecular Docking Studies with Hypothesized Biomolecular Targets

Given the structural similarities of this compound to other biologically active compounds, molecular docking studies could be performed to hypothesize potential biomolecular targets. This computational technique involves predicting the preferred orientation of the molecule when bound to a specific protein or enzyme. By using a scoring function, the binding affinity can be estimated, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target can be identified. Such studies could guide experimental investigations into the pharmacological profile of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Stereochemical Investigations of N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride

Enantiomer Resolution and Separation Techniques

The separation of the racemic mixture of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride into its individual enantiomers is a fundamental step in its stereochemical analysis. Various methods are employed to achieve this, primarily focusing on chiral chromatography and diastereomeric salt formation.

Chiral Chromatography (HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal resolution. A typical analytical method would involve a column like a Chiralcel OD-H or Chiralpak AD-H with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Supercritical Fluid Chromatography offers a greener alternative to HPLC, using supercritical carbon dioxide as the main mobile phase component, which reduces organic solvent consumption. The principles of separation remain the same, relying on the differential interaction of the enantiomers with the CSP.

Table 1: Illustrative Chiral HPLC and SFC Separation Parameters for Aminoindane Derivatives

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v) | CO2/Methanol (B129727)/Diethylamine (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min | 3.2 min |

| Retention Time (Enantiomer 2) | 10.2 min | 4.1 min |

| Resolution (Rs) | > 1.5 | > 1.5 |

Note: This data is illustrative and based on typical separations of similar aminoindane compounds.

Diastereomeric Salt Formation for Enantiopurification

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and, therefore, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic N-ethyl-2,3-dihydro-1H-inden-2-amine, common chiral resolving agents include tartaric acid and its derivatives, such as di-p-toluoyl-L-tartaric acid. The process typically involves dissolving the racemic amine and the resolving agent in a suitable solvent, such as methanol or ethanol (B145695). Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The crystallized salt can then be isolated by filtration, and the desired enantiomer of the amine can be liberated by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered. The efficiency of this process can be influenced by the choice of solvent, temperature, and the stoichiometry of the resolving agent. iucr.orgrsc.orgmdpi.comulisboa.ptwikipedia.orgthieme-connect.de

Determination of Enantiomeric Excess

Once the enantiomers have been separated, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the sample. Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. wikipedia.org

Chiral HPLC and SFC are the most common and accurate methods for determining the enantiomeric excess. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers can be precisely calculated. Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents, can also be employed. These reagents interact with the enantiomers to form transient diastereomeric complexes, which can result in distinguishable signals in the NMR spectrum. nih.gov

Table 2: Example of Enantiomeric Excess Calculation from Chiral HPLC Data

| Enantiomer | Peak Area | Percentage of Total Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| Enantiomer 1 | 98,500 | 98.5% | 97.0% |

Chiral Recognition Mechanisms in Analytical and Preparative Contexts

The separation of enantiomers is fundamentally based on the principle of chiral recognition, where a chiral environment selectively interacts with one enantiomer over the other. nih.gov In the context of the techniques discussed, the mechanisms of chiral recognition are as follows:

In chiral chromatography , the chiral stationary phase provides a chiral environment. The separation of the enantiomers of this compound is achieved through a combination of intermolecular interactions between the analyte and the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking. The classic "three-point interaction model" posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector (the CSP) and one of the enantiomers, with at least one of these interactions being stereochemically dependent. nih.govresearchgate.net The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times.

In diastereomeric salt formation , chiral recognition occurs during the crystallization process. The chiral resolving agent and the two enantiomers of the amine form a pair of diastereomeric salts. The differences in the three-dimensional structures of these salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. mdpi.comulisboa.ptwikipedia.org The less soluble diastereomer will have a more stable crystal packing arrangement, allowing it to crystallize preferentially from the solution. The specific intermolecular interactions, such as hydrogen bonding and ionic interactions within the crystal lattice, dictate the stability and solubility of each diastereomeric salt.

Solid State Chemical Investigations of N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride: Polymorphism and Crystallography

Polymorphic Forms Identification and Characterization

Techniques for Polymorph Screening

A general polymorph screen aims to crystallize a compound under a wide variety of conditions to access different solid forms. europeanpharmaceuticalreview.com Common techniques include crystallization from a diverse range of solvents, varying crystallization temperatures, evaporation rate studies, and slurry experiments in different solvent systems. High-throughput screening methods are often employed to rapidly assess numerous conditions.

X-ray Powder Diffraction (XRPD) for Phase Identification

X-ray Powder Diffraction (XRPD) is a primary analytical technique for identifying and differentiating crystalline phases. Each polymorphic form of a compound produces a unique XRPD pattern, which serves as a fingerprint for that specific crystal structure. While the principles of XRPD are universal, specific diffractograms for N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride are not available.

Thermal Analysis for Solid-State Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal behavior of solid materials. DSC can detect phase transitions, including melting points and conversions between polymorphs, while TGA measures changes in mass upon heating, indicating desolvation or decomposition. No specific thermal analysis data for this compound has been reported.

Crystal Engineering Principles Applied to this compound

Crystal engineering involves the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. For an amine hydrochloride salt, key interactions would include hydrogen bonding between the protonated amine and the chloride ion, as well as potential π-π stacking interactions from the indenyl rings. The application of these principles to predict or control the crystal packing of this compound has not been described in the literature.

Impurity Profiling and Advanced Analytical Characterization of N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride

Chromatographic Methodologies for Impurity Detection

Chromatographic techniques are fundamental to separating impurities from the main API. The choice of method depends on the physicochemical properties of the impurities, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. semanticscholar.org A robust, stability-indicating HPLC method is essential for separating N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from its potential impurities.

Method development typically involves the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and peak shape. For N-ethyl-2,3-dihydro-1H-inden-2-amine, a reverse-phase HPLC (RP-HPLC) method is often the primary choice. Key development parameters include:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used due to its versatility in separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed to resolve impurities with a wide range of polarities.

Detector: A UV detector is typically used, with the detection wavelength selected based on the UV absorption maximum of the analyte and its impurities.

Flow Rate and Temperature: These are optimized to ensure efficient separation and reproducible retention times.

The developed method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, and precise for quantifying impurities. researchgate.net

Table 1: Representative HPLC Data for Impurity Profiling

| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) |

|---|---|---|

| 2,3-dihydro-1H-inden-2-amine | 5.8 | 0.58 |

| N-acetyl-N-ethyl-2,3-dihydro-1H-inden-2-amine | 8.2 | 0.82 |

| N-ethyl-2,3-dihydro-1H-inden-2-amine | 10.0 | 1.00 |

| Indanone (Starting material) | 12.5 | 1.25 |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile substances, such as residual solvents from the synthesis process. These solvents are classified based on their toxicity, and their levels are strictly controlled in the final API.

A headspace GC method coupled with a Flame Ionization Detector (FID) is commonly employed for this purpose. The API sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile solvents is injected into the GC system.

Column: A capillary column with a suitable stationary phase (e.g., DB-624) is chosen to separate common organic solvents.

Temperature Program: A programmed temperature gradient is used to elute solvents with different boiling points effectively.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Table 2: Typical Volatile Impurities Detected by Headspace GC

| Solvent | Retention Time (min) |

|---|---|

| Methanol | 3.1 |

| Ethanol (B145695) | 4.2 |

| Isopropyl Acetate | 5.5 |

| Toluene | 7.8 |

N-ethyl-2,3-dihydro-1H-inden-2-amine contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). As different enantiomers of a drug can have varying pharmacological activities, regulatory agencies require the stereoisomeric distribution to be characterized. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional HPLC such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chiraltech.comselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol or ethanol). chromatographyonline.comshimadzu.com

Chiral Stationary Phase (CSP): The separation of enantiomers is achieved using a column packed with a CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose. chromatographyonline.com

Modifier and Additive: The choice of organic modifier and the addition of small amounts of an acid or base (e.g., diethylamine (B46881) for basic compounds) are crucial for optimizing peak shape and resolution. chromatographyonline.com

Table 3: SFC Separation of Enantiomers

| Enantiomer | Retention Time (min) |

|---|---|

| (R)-N-ethyl-2,3-dihydro-1H-inden-2-amine | 4.5 |

Hyphenated Techniques for Impurity Identification

While chromatographic methods separate impurities, hyphenated techniques, which couple chromatography with mass spectrometry, are essential for their structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying unknown impurities detected during HPLC analysis. semanticscholar.org The eluent from the HPLC column is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

The use of tandem mass spectrometry (MS/MS) provides further structural information. A specific parent ion (precursor ion) corresponding to an impurity is selected and fragmented. The resulting fragment ions (product ions) create a unique fragmentation pattern that acts as a fingerprint for the molecule, aiding in its definitive identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. sigmaaldrich.com

Table 4: Impurity Identification using LC-MS/MS

| Impurity | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| 2,3-dihydro-1H-inden-2-amine | 134.1 | 117.1, 91.1 |

| N-acetyl-N-ethyl-2,3-dihydro-1H-inden-2-amine | 204.2 | 162.1, 117.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to identify volatile and semi-volatile impurities. thermofisher.com As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically using electron ionization, EI), where they are fragmented.

The resulting mass spectrum is a plot of ion abundance versus m/z. This spectrum can be compared against extensive spectral libraries (e.g., NIST) for rapid and reliable identification of the impurity. nist.gov This technique is particularly useful for confirming the identity of residual solvents and identifying unexpected volatile by-products from the synthesis.

Table 5: Identification of Volatile Impurities by GC-MS

| Impurity | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Ethylamine (B1201723) | 2.5 | 45, 44, 28 |

| Indene (B144670) | 9.3 | 116, 115, 91 |

Characterization of Degradation Products and Their Formation Pathways

Forced degradation studies are crucial for identifying potential degradation products of a drug substance, elucidating degradation pathways, and developing stability-indicating analytical methods. For this compound, a comprehensive analysis under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic conditions, is essential to ensure its quality, safety, and efficacy. While specific degradation studies on this molecule are not extensively published, plausible degradation pathways can be postulated based on the chemical structure and the reactivity of analogous 2-aminoindane derivatives and secondary amines.

The primary sites susceptible to degradation in the this compound molecule are the secondary amine functional group and the benzylic C-H bonds of the indane ring system.

Hydrolytic Degradation: The hydrochloride salt of a secondary amine is generally stable towards hydrolysis under neutral and acidic conditions. ucf.eduopenstax.orgbccampus.cageeksforgeeks.orgck12.org In aqueous solutions, the salt exists in equilibrium with its free base. Under strongly basic conditions, the concentration of the more reactive free base increases, which might undergo slower degradation, but significant hydrolytic cleavage of the C-N or C-C bonds is not expected under typical pharmaceutical storage and administration conditions.

Oxidative Degradation: Oxidative conditions are likely to be the most significant factor in the degradation of this compound. The secondary amine is susceptible to oxidation, which can lead to several degradation products. uomustansiriyah.edu.iq

N-De-ethylation: The ethyl group attached to the nitrogen atom can be oxidatively cleaved to form 2,3-dihydro-1H-inden-2-amine and acetaldehyde (B116499). This is a common metabolic and chemical degradation pathway for N-alkylamines. nih.govthieme-connect.deresearchgate.netacs.org

Oxidation of the Benzylic Position: The C-H bonds at the benzylic positions (C1 and C3) of the indane ring are activated and susceptible to oxidation. youtube.comnih.govlibretexts.orgresearchgate.net This could lead to the formation of hydroxylated impurities, which may be further oxidized to the corresponding ketones (indanones).

N-Oxidation: The nitrogen atom itself can be oxidized to form the corresponding N-oxide. This is a known degradation pathway for secondary and tertiary amines.

Thermal Degradation: In the solid state, amine hydrochlorides are generally thermally stable. At elevated temperatures, dehydrochlorination followed by decomposition of the free base may occur. In solution, thermal stress can accelerate oxidative and hydrolytic degradation pathways.

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic ring of the indane structure can absorb UV light, leading to the formation of reactive excited states. This can result in radical-mediated reactions, leading to a complex mixture of degradation products. Potential photolytic degradation pathways include N-dealkylation and reactions involving the indane ring. mdpi.comnih.govsemanticscholar.org

The following table summarizes the potential degradation products and their formation pathways.

| Degradation Product | Plausible Formation Pathway | Stress Condition |

| 2,3-dihydro-1H-inden-2-amine | Oxidative N-de-ethylation | Oxidative, Photolytic |

| N-ethyl-2,3-dihydro-1H-inden-2-amine N-oxide | N-oxidation of the secondary amine | Oxidative |

| 1-hydroxy-N-ethyl-2,3-dihydro-1H-inden-2-amine | Oxidation of the benzylic C-H bond at C1 | Oxidative, Photolytic |

| N-ethyl-2,3-dihydro-1H-inden-1-one-2-amine | Further oxidation of the 1-hydroxy derivative | Oxidative |

Analytical Characterization: The characterization of these potential degradation products would require advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation, detection, and identification of these impurities. ifpenergiesnouvelles.frespci.frscirp.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elemental composition determination of the degradants. Nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive structural elucidation of isolated impurities.

Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. They have no therapeutic benefit and must be controlled within acceptable limits. The analysis of residual solvents in this compound is a critical component of its quality control.

The potential residual solvents in this compound would depend on the specific synthetic route employed. Based on the synthesis of structurally related compounds like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, the following solvents might be used and could potentially remain as residues:

Isopropyl acetate: Used as a reaction solvent.

Ethyl trifluoroacetate: Used as a reagent for amino group protection.

Dichloromethane: A common solvent for organic reactions.

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Often used for crystallization and salt formation. youtube.com

Ethers (e.g., Diethyl ether, Methyl tert-butyl ether): Used for extraction and purification.

Ketones (e.g., Acetone): Can be used as a solvent for washing or purification.

Toluene: May be used as a reaction solvent. google.com

These solvents are classified by the International Council for Harmonisation (ICH) based on their toxicity.

Analytical Methodology: The standard and most appropriate analytical technique for the determination of residual solvents in pharmaceutical substances is Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) . chromatographyonline.coms4science.atoup.comshimadzu.comscielo.br This method is highly sensitive and specific for volatile organic compounds.

The general procedure involves:

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) in a sealed headspace vial.

Equilibration: The vial is heated to a specific temperature for a set period to allow the volatile residual solvents to partition into the headspace gas phase.

Injection: A portion of the headspace gas is automatically injected into the GC system.

Separation and Detection: The solvents are separated based on their boiling points and interaction with the GC column, and then detected by the FID.

Quantification is typically performed using an external standard method, with calibration curves prepared for each potential residual solvent.

The following table provides an example of a potential list of residual solvents and their corresponding ICH limits.

| Solvent | ICH Class | Concentration Limit (ppm) |

| Dichloromethane | 2 | 600 |

| Toluene | 2 | 890 |

| Methanol | 2 | 3000 |

| Isopropyl acetate | 3 | 5000 |

| Ethanol | 3 | 5000 |

| Isopropanol (B130326) | 3 | 5000 |

| Acetone | 3 | 5000 |

| Diethyl ether | 3 | 5000 |

Validation of the analytical method is required to ensure its accuracy, precision, specificity, linearity, and range for the intended purpose, in accordance with regulatory guidelines.

Mechanistic in Vitro Pharmacological Investigations and Structure Activity Relationship Studies of N Ethyl 2,3 Dihydro 1h Inden 2 Amine Hydrochloride Analogs

In vitro Studies on Neurotransmitter Transporter Interactions

In vitro research plays a pivotal role in characterizing the pharmacological profile of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride and its analogs. These studies primarily focus on the interaction of these compounds with monoamine transporters, which are crucial for regulating the levels of key neurotransmitters in the brain.

Compounds within the 2-aminoindane class, including N-ethyl-2,3-dihydro-1H-inden-2-amine, have been shown to interact with the dopamine (B1211576) transporter (DAT). In vitro assays are employed to quantify this interaction. Binding assays determine the affinity of a compound for the transporter, while uptake inhibition assays measure its functional potency in blocking dopamine reuptake.

The parent compound, 2-aminoindane (2-AI), is recognized as a selective substrate for the norepinephrine (B1679862) transporter (NET) and DAT. nih.govescholarship.org Studies on N-substituted derivatives, such as N-methyl-2-aminoindane (NM2AI), indicate that modifications to the amino group can alter these interactions. For instance, NM2AI is considered a selective norepinephrine transporter inhibitor and norepinephrine releaser. researchgate.net While specific binding and uptake inhibition values for this compound are not extensively detailed in the provided search results, the data on related compounds suggest that N-alkylation influences potency and selectivity at DAT.

Table 1: Representative Monoamine Release Potency of 2-Aminoindane Analogs

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 |

| 5-Methoxy-2-aminoindane (5-MeO-AI) | >10,000 | 5,000 | 489 |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | >10,000 | 100 |

| 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) | 2,217 | 258 | 227 |

This table is based on data from in vitro release assays in rat brain synaptosomes and illustrates the varying selectivity profiles of different 2-aminoindane derivatives. nih.gov

The interaction of 2-aminoindane analogs with the norepinephrine transporter (NET) is a key aspect of their pharmacological profile. As with DAT, in vitro binding and uptake inhibition assays are used to assess the affinity and functional potency of these compounds at NET.

Research has shown that the parent compound, 2-aminoindane, is a potent and selective substrate for NET and DAT. nih.govescholarship.org Specifically, it has potent releasing actions at NET with an EC50 value of 86 nM. nih.gov N-methyl-2-aminoindane has also been identified as a selective NET inhibitor and norepinephrine releaser. researchgate.net These findings suggest that the 2-aminoindane scaffold has a strong propensity for interacting with catecholamine transporters. The ethyl substitution in this compound would likely modulate this activity, though specific quantitative data is not available in the provided results.

Elucidation of Specific Biomolecular Targets and Pathways

Beyond monoamine transporters, a thorough understanding of the pharmacology of this compound involves investigating its interactions with other potential biological targets.

To assess off-target effects, compounds are often screened against enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). The 2C family of psychedelic phenethylamines, for example, shows very weak inhibition of MAO-A and/or MAO-B. wikipedia.org While specific MAO inhibition data for this compound is not provided, this information on structurally related classes of compounds provides a general context for potential enzymatic interactions.

To determine the selectivity of these compounds, their binding affinity at various neurotransmitter receptors is evaluated. Studies on 2-aminoindane and its ring-substituted derivatives have revealed moderate to high affinity for α2-adrenoceptor subtypes. nih.govescholarship.org For instance, 2-aminoindane has a particularly high affinity for α2C receptors (Ki = 41 nM). nih.govescholarship.orgresearchgate.net Some ring-substituted analogs, like 5-methoxy-2-aminoindane (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindane (MMAI), also show moderate affinity for the 5-HT2B receptor. nih.govescholarship.orgresearchgate.net These findings indicate that while the primary targets of many 2-aminoindanes are monoamine transporters, they can also interact with specific receptor subtypes.

Structure-Activity Relationship (SAR) Exploration in Related Aminoindane Series

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the 2-aminoindane scaffold affect its pharmacological properties. drugdesign.org

Key modifications and their effects include:

N-Alkylation: The addition of an alkyl group to the nitrogen atom, as seen in N-methyl-2-aminoindane and the subject compound N-ethyl-2,3-dihydro-1H-inden-2-amine, can influence transporter selectivity and potency. For example, N-methyl-2-aminoindane is a selective norepinephrine releaser. researchgate.net

Ring Substitution: Adding substituents to the aromatic ring of the indane structure significantly alters the compound's activity. Ring substitution on 2-aminoindane generally increases potency at the serotonin (B10506) transporter (SERT) while reducing potency at DAT and NET. nih.govescholarship.orgresearchgate.net For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) is a moderately selective releaser via SERT and NET, with weaker effects on DAT. nih.gov In contrast, MMAI is a highly selective SERT releaser. nih.govescholarship.orgresearchgate.net

Rigid Conformation: The rigid structure of the 2-aminoindane molecule, which can be considered a cyclic analog of amphetamine, is a key determinant of its interaction with monoamine transporters. unodc.orgnih.gov

These SAR studies demonstrate that even minor changes to the 2-aminoindane core can lead to significant shifts in pharmacological activity, allowing for the fine-tuning of a compound's effects on different monoamine systems.

Impact of N-Substitution on In Vitro Activity

The substitution at the primary amine of the 2-aminoindane scaffold is a critical determinant of its pharmacological and metabolic profile. The size and nature of the N-alkyl substituent can significantly alter the interaction with biological targets and metabolic enzymes.

The metabolic fate is also heavily influenced by N-substitution. The primary amine of 2-aminoindane (2-AI) is a substrate for N-acetylation, a metabolic pathway that is blocked by N-alkylation. nih.govresearchgate.net In contrast, N-methyl-2-aminoindane (NM-2-AI) undergoes oxidative metabolism, including N-hydroxylation and aliphatic hydroxylation. nih.govresearchgate.net It can be extrapolated that N-ethyl-2,3-dihydro-1H-inden-2-amine, as a secondary amine, would not be a substrate for N-acetyltransferase 2 (NAT2) and would likely undergo oxidative metabolism similar to its N-methyl counterpart, potentially including N-de-ethylation to form 2-aminoindane.

Influence of Indane Ring Substituents on Target Affinity

Substitution on the aromatic indane ring system profoundly modifies the affinity and selectivity of 2-aminoindane analogs for the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

The parent compound, 2-aminoindane (2-AI), acts as a selective substrate for catecholamine transporters, exhibiting potent releasing actions at NET and DAT, with negligible activity at SERT. nih.gov However, the addition of substituents to the indane ring shifts this activity profile. Specifically, introducing methoxy, methyl, or methylenedioxy groups on the phenyl ring tends to increase potency at SERT while concurrently reducing potency at DAT and NET. nih.gov